5-Ethynyl-3-methyl-1,2-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NO |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-ethynyl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 |
InChI Key |
FEQKQRACAJCEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C#C |
Origin of Product |
United States |
Reactivity and Derivatization of 5 Ethynyl 3 Methyl 1,2 Oxazole
Click Chemistry Applications of Ethynyl (B1212043) Oxazoles
The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The ethynyl group of 5-ethynyl-3-methyl-1,2-oxazole (B6253204) is an ideal handle for such transformations, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a prime example of click chemistry, involving the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.netnih.gov This reaction is known for its efficiency, mild reaction conditions, and high functional group tolerance. chemrxiv.orgresearchgate.net For this compound, this reaction provides a straightforward method to link the oxazole (B20620) core to various molecular scaffolds.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent, or by using air-stable copper(I) complexes. chemrxiv.orgunizar.es The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The resulting 1,2,3-triazoles are chemically stable and can act as linkers in larger molecular assemblies. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Benzyl Azide | CuSO₄, EtOH-H₂O | 1-(Benzyl)-4-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3-triazole | >90% | chemrxiv.org |
| Ethynyl Oxazoles | Various Azides | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | High | chemrxiv.org |
| Terminal Alkynes | Azides | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | Excellent | nih.gov |
Other Cycloaddition Reactions Involving the Ethynyl Group
Beyond the well-known CuAAC reaction, the ethynyl group of this compound can participate in other types of cycloaddition reactions, further expanding its synthetic utility.
1,3-Dipolar Cycloaddition with Nitrile Oxides
The reaction of alkynes with nitrile oxides is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of isoxazoles. nih.govchem-station.com When this compound reacts with a nitrile oxide, a new isoxazole (B147169) ring is formed, resulting in a bis-isoxazole system. These reactions are often highly regioselective. researchgate.net The conditions for generating nitrile oxides, which are typically unstable, can influence the outcome of the reaction. chem-station.com
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-Ethynylisoxazoles | Nitrile Oxides | 1,3-Dipolar Cycloaddition | Bis(isoxazoles) | researchgate.net |
| Alkynes | Nitrile Oxides | 1,3-Dipolar Cycloaddition | Isoxazoles | nih.gov |
Nucleophilic Additions to the Ethynyl Moiety
The carbon-carbon triple bond in this compound is susceptible to attack by nucleophiles, leading to the formation of functionalized vinyl-oxazoles.
Conjugate Additions with Diverse Nucleophiles (e.g., Thiols, Alcohols)
In the presence of a suitable catalyst or base, nucleophiles such as thiols and alcohols can undergo a conjugate or Michael-type addition to the ethynyl group of this compound. nih.gov Thiols, being excellent nucleophiles, readily add across the triple bond to form vinyl sulfides. masterorganicchemistry.comlibretexts.org The acidity of the thiol can influence the reaction rate. nih.gov Similarly, alcohols can add to form vinyl ethers, although this reaction may require more forcing conditions. These addition reactions provide a pathway to introduce a variety of functional groups directly onto the side chain of the oxazole ring.
Formation of Vinyl Ethers, Vinyl Thioethers, and Enamines
The terminal ethynyl group of this compound is susceptible to nucleophilic addition, a common reactivity pattern for alkynes. This reactivity allows for the synthesis of a variety of vinyl derivatives, including vinyl ethers, vinyl thioethers, and enamines.
The synthesis of vinyl ethers can be achieved through the transetherification reaction of alcohols with an ethynyl group, often catalyzed by transition metals like palladium. academie-sciences.fr This process involves the exchange of an alkoxy group from an existing ether to the alkyne, forming a new vinyl ether. academie-sciences.fr While specific studies on this compound are not detailed, the general principle of vinyl ether synthesis from terminal alkynes is well-established. multijournals.org
Similarly, the formation of vinyl thioethers can be accomplished by the addition of thiols across the triple bond. This hydrothiolation of unactivated alkynes can proceed efficiently, sometimes even without a catalyst, to yield vinyl sulfides with high regioselectivity. researchgate.net The reaction typically follows an anti-Markovnikov addition pattern. researchgate.net
Enamines are nitrogen-containing analogues of enols and can be synthesized from alkynes. While the direct addition of amines to unactivated alkynes can be challenging, various catalytic methods have been developed to facilitate this transformation.
Table 1: Synthesis of Vinyl Derivatives from Terminal Alkynes
| Derivative | Reactant | General Reaction |
| Vinyl Ether | Alcohol | Transetherification |
| Vinyl Thioether | Thiol | Hydrothiolation |
| Enamine | Amine | Hydroamination |
Synthesis of Dithiolane Derivatives
The reaction of terminal alkynes with 1,2-dithiols, such as 1,2-ethanedithiol, provides a direct route to 1,3-dithiolane (B1216140) derivatives. researchgate.netnih.gov This transformation, known as dihydrothionation, involves the addition of both sulfur atoms across the triple bond. nih.gov Visible light-mediated, metal-free photocatalytic methods have been developed for this reaction, offering a mild and regioselective approach to dithiolane synthesis. nih.gov These methods are tolerant of various functional groups, including those found on heteroaromatic alkynes. nih.gov The formation of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds is a common protective strategy in organic synthesis, and their synthesis from alkynes represents a valuable alternative. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS) Pathways of the Oxazole Ring
The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgtandfonline.com However, the reactivity and regioselectivity of these reactions are influenced by the substituents on the ring. tandfonline.com In general, electrophilic substitution on the oxazole ring occurs preferentially at the C5 position, especially when an electron-donating group is present. tandfonline.comwikipedia.org
Regioselectivity in Halogenation (e.g., Bromination)
Halogenation, such as bromination, is a common EAS reaction. For oxazoles, the position of substitution is highly dependent on the reaction conditions and the substitution pattern of the starting material. clockss.org While some reports indicate that electrophilic substitution on the oxazole ring primarily occurs at the C5 position, others suggest that the order of reactivity for halogenation can be C5 > C4 > C2. tandfonline.comclockss.org The presence of different substituents can direct the incoming electrophile to specific positions on the ring.
Oxazole Ring Opening and Rearrangement Reactions
The oxazole ring can undergo ring-opening and rearrangement reactions under various conditions, including photochemical and base-promoted transformations. wikipedia.orgrsc.org The weak N-O bond in the isoxazole ring makes it prone to cleavage under UV irradiation, often leading to rearrangement to an oxazole through an azirine intermediate. wikipedia.orgnih.gov
Base-promoted rearrangements of isoxazoles are also known. beilstein-journals.org For instance, the Boulton–Katritzky rearrangement has been observed in certain isoxazole derivatives. beilstein-journals.org Additionally, some isoxazole-to-oxazole rearrangements can occur under mild basic conditions, proceeding through a proposed Neber-like rearrangement to an azirine intermediate. rsc.org In some cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution, resulting in the formation of other heterocyclic systems like imidazoles. pharmaguideline.com Silver-catalyzed reactions have also been shown to induce the ring opening of oxazoles, leading to the synthesis of isoquinolone derivatives. acs.org
Further Functional Group Transformations of the Ethynyl Moiety
The ethynyl group of this compound can be further functionalized to introduce a variety of chemical entities.
Stereoselective Synthesis of Vinyl Halides
The hydrohalogenation of terminal alkynes with hydrogen halides (HCl, HBr, HI) can lead to the formation of vinyl halides. youtube.commasterorganicchemistry.com The addition of one equivalent of HX typically results in the formation of a vinyl halide, following Markovnikov's rule where the halogen adds to the more substituted carbon. masterorganicchemistry.comyoutube.comkhanacademy.org However, the mechanism of this reaction is complex and can proceed through a termolecular electrophilic addition, which accounts for the observed anti-stereospecificity in some cases. youtube.comyoutube.com By controlling the reaction conditions and the number of equivalents of the hydrogen halide, it is possible to achieve the stereoselective synthesis of specific vinyl halide isomers. youtube.com
Subsequent Cross-Coupling Reactions (e.g., Sonogashira)
The terminal alkyne functionality of this compound serves as a versatile handle for a variety of subsequent cross-coupling reactions, significantly expanding its synthetic utility. Among these, the Sonogashira coupling is a paramount transformation for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction, often in the presence of a copper(I) co-catalyst, provides a direct and efficient route to a diverse range of 3-methyl-5-(alkynyl)-1,2-oxazole derivatives. wikipedia.orgyoutube.com
The reactivity of the coupling partners is a crucial factor, with the general trend for the halide being I > Br > Cl > OTf. wikipedia.org While aryl iodides can often react at room temperature, aryl bromides may necessitate elevated temperatures to achieve efficient conversion. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent system also plays a significant role in the outcome of the Sonogashira coupling. Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). nih.gov Amines like triethylamine (B128534) or diethylamine (B46881) are frequently employed as the base and can also serve as the solvent. wikipedia.org
While direct experimental data on the Sonogashira coupling of this compound is not extensively documented in the reviewed literature, the reactivity of structurally similar 4-iodoisoxazoles provides valuable insights into the expected chemical behavior. For instance, the palladium-catalyzed Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal acetylenes has been shown to proceed in good yields, highlighting the viability of the isoxazole core in such transformations. nih.gov
Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be envisaged for the derivatization of this compound or its coupled products. These include the Suzuki-Miyaura, Stille, and Heck couplings, which are powerful methods for the formation of C-C bonds.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. nih.gov For example, a 5-halo-3-methyl-1,2-oxazole derivative could be coupled with an arylboronic acid to introduce an aryl substituent at the 5-position. Conversely, a boronic acid derivative of the 3-methyl-1,2-oxazole ring could be coupled with various aryl or vinyl halides. researchgate.net
The Stille coupling utilizes organotin compounds as the coupling partners. wikipedia.orglibretexts.org This reaction offers a broad substrate scope and is tolerant of many functional groups. A stannylated 3-methyl-1,2-oxazole could be coupled with a range of organic halides to form new C-C bonds. nih.gov
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org While less common for direct derivatization of the ethynyl group itself, it could be employed on a coupled product containing a suitable halide.
The following table summarizes representative conditions and outcomes for Sonogashira and other cross-coupling reactions involving isoxazole and oxazole scaffolds, which can serve as a predictive model for the reactivity of this compound.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |
| Sonogashira | 3,5-Disubstituted-4-iodoisoxazole | Terminal Acetylene (B1199291) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3,4,5-Trisubstituted isoxazole | Good | nih.gov |
| Suzuki-Miyaura | 3,5-Disubstituted-4-iodoisoxazole | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 3,5-Disubstituted-4-arylisoxazole | Good | nih.gov |
| Stille | 5-Stannyl-2-(phenylsulfonyl)oxazole | Aryl Iodide | Pd(PPh₃)₄ | - | THF | 5-Aryl-2-(phenylsulfonyl)oxazole | 75 | nih.gov |
| Heck | 3,5-Disubstituted-4-iodoisoxazole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 3,5-Disubstituted-4-styrylisoxazole | Good | nih.gov |
These examples underscore the potential of cross-coupling reactions to generate a wide array of novel derivatives starting from the this compound core, enabling the synthesis of complex molecules with potential applications in various fields of chemical research.
Theoretical and Computational Investigations of Oxazole Systems
Quantum Chemical Studies on Oxazole (B20620) Ring Systems
Quantum chemical calculations provide a foundational understanding of a molecule's structure and energy landscape.
The introduction of substituents can cause minor distortions in the planarity of the oxazole ring. nist.gov For instance, in a crystal structure analysis of a substituted piperidinium-1,2-oxazole derivative, the methoxycarbonyl group was found to be in the same plane as the 1,2-oxazole ring. nih.gov The bond lengths and angles within the isoxazole (B147169) ring are well-characterized. In one study, the bond lengths and angles for the 1,2-oxazole fragment were determined via X-ray diffraction, showing good correlation with literature data. nih.gov
Based on studies of related substituted 1,2-oxazoles, the expected bond lengths and angles for the heterocyclic ring of 5-Ethynyl-3-methyl-1,2-oxazole (B6253204) can be estimated. The C-C and C-N bonds within the ring will exhibit lengths intermediate between single and double bonds, characteristic of their aromatic nature.
Table 1: Representative Bond Lengths and Angles for a Substituted 1,2-Oxazole Ring Data extracted from a crystal structure analysis of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate. nih.gov
| Bond/Angle | Value (Å or °) |
|---|---|
| O1-N2 | 1.408 |
| N2-C3 | 1.300 |
| C3-C4 | 1.417 |
| C4-C5 | 1.371 |
| C5-O1 | 1.355 |
| C5-O1-N2 | 108.6 |
| O1-N2-C3 | 107.5 |
| N2-C3-C4 | 113.1 |
| C3-C4-C5 | 102.7 |
| C4-C5-O1 | 108.1 |
Vibrational analysis, typically performed through Fourier-transform infrared (FT-IR) and Raman spectroscopy, and complemented by computational frequency calculations, helps to characterize molecular structure. A true energy minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in the calculated vibrational spectrum.
For this compound, the vibrational spectrum would be characterized by modes originating from the isoxazole ring, the methyl group, and the ethynyl (B1212043) group. High-resolution infrared gas-phase spectroscopy has been used to precisely determine the fundamental vibrational bands of the parent isoxazole molecule. researchgate.net Computational studies on oxazole have demonstrated that anharmonic vibrational frequency calculations can reproduce experimental data with high accuracy. researchgate.net
Key expected vibrational modes for this compound would include:
C≡C stretch: A sharp, weak to medium band in the region of 2100-2260 cm⁻¹ for the ethynyl group.
C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹.
Ring stretching modes: Complex vibrations involving C=C, C=N, and C-O stretching within the isoxazole ring, typically appearing in the 1300-1600 cm⁻¹ region.
Methyl group vibrations: C-H stretching modes around 2900-3000 cm⁻¹ and bending modes around 1375 and 1450 cm⁻¹.
Ring bending modes: In-plane and out-of-plane deformations of the isoxazole ring at lower frequencies.
Table 2: Selected Experimental Fundamental Vibrational Frequencies for Parent Isoxazole Data from gas-phase IR spectra. researchgate.netnist.gov
| Symmetry | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| A' | 3146 | C-H stretch |
| A' | 3127 | C-H stretch |
| A' | 1588 | Ring stretch |
| A' | 1438 | Ring stretch |
| A' | 1371 | Ring stretch |
| A' | 1145 | C-H in-plane bend |
| A" | 907 | C-H out-of-plane bend |
| A" | 750 | Ring torsion |
Electronic Structure and Chemical Reactivity Descriptors
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nist.gov A smaller gap suggests higher reactivity.
In a study of oxazole and its derivatives, the parent oxazole was found to be a relatively stable molecule with a HOMO-LUMO gap of 6.957 eV. nist.gov The introduction of substituents alters the FMO energies. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, while the ethynyl group, with its π-system, can influence both HOMO and LUMO energies. The study on substituted oxazoles showed that a methyl group has a minimal effect on the distribution of HOMO and LUMO contours, whereas a phenyl group can slightly pull the electronic densities of the LUMO. nist.gov For this compound, the electron-donating methyl group at the C3 position and the π-conjugated ethynyl group at the C5 position would collectively decrease the HOMO-LUMO gap compared to the parent isoxazole, thereby increasing its reactivity.
Table 3: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Oxazole and Related Derivatives Calculated at the B3LYP/6–311++g(2df,2p) level. nist.gov
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO) (eV) |
|---|---|---|---|
| Oxazole | -6.815 | 0.142 | 6.957 |
| 2-Methyloxazole | -6.539 | 0.278 | 6.817 |
| 5-Phenyloxazole | -6.280 | -0.569 | 5.711 |
| 2-Methyl-5-phenyloxazole | -6.079 | -0.457 | 5.622 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For the 1,2-oxazole ring, significant delocalization occurs through π-system interactions. NBO analysis of the parent isoxazole would reveal strong interactions between the π orbitals of the C=C and C=N bonds, contributing to the aromaticity of the ring. It would also show the lone pair electrons on the oxygen and nitrogen atoms and their participation in the electronic structure. In a study of benzo- and naphtho-fused 1,2-oxazole N-oxides, DFT calculations showed that the N-O dipole causes a distortion of the σ and π frame, concentrated on the 1,2-oxazole ring, which can increase its susceptibility to ring-opening. nist.gov For this compound, NBO analysis would be expected to show hyperconjugative interactions between the methyl group and the ring, as well as conjugative interactions between the ethynyl π-system and the oxazole π-system.
The distribution of electron density within a molecule can be quantified by assigning partial atomic charges to each atom. Methods like Mulliken, Hirshfeld, and NBO are used to calculate these charges. The charge distribution is crucial for understanding a molecule's electrostatic potential, its interaction with other molecules, and its reactive sites.
In the 1,2-oxazole ring, the highly electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the carbon atoms will be comparatively positive. A computational study on isoxazole provided NBO atomic charges calculated at the MP2/6-311++G(d,p) level of theory. researchgate.net Another study on oxazole derivatives using Hirshfeld and Mulliken population analysis also predicted the partial electronic charges on the ring atoms. nist.gov
For this compound, the electron-donating methyl group at C3 would tend to slightly decrease the positive charge on C3. The ethynyl group at C5, being electron-withdrawing, would likely increase the positive charge on C5. These modifications to the charge distribution influence the molecule's electrostatic potential map and its susceptibility to nucleophilic or electrophilic attack.
Table 4: Calculated NBO Atomic Charge Distribution for Parent Isoxazole Calculated at the MP2/6-311++G(d,p) level of theory. Charges are in multiples of the electron charge. researchgate.net
| Atom | Charge (e) |
|---|---|
| O1 | -0.37 |
| N2 | -0.21 |
| C3 | 0.17 |
| C4 | -0.12 |
| C5 | 0.13 |
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness)
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. Chemical hardness (η) and its inverse, softness (S), are key indicators of a molecule's resistance to change in its electron distribution. A high hardness value suggests high stability and low reactivity, whereas a high softness value indicates higher reactivity.
For context, computational studies on related pyrimidine (B1678525) compounds have calculated global reactivity descriptors to correlate structure with physical properties. bohrium.com It can be inferred that the presence of the electron-withdrawing ethynyl group at the C5 position and the electron-donating methyl group at the C3 position of the 1,2-oxazole ring will significantly influence the HOMO-LUMO gap and thus the chemical hardness and softness of this compound. The ethynyl group is expected to lower the LUMO energy, potentially increasing the molecule's electrophilicity and softness, making it more susceptible to nucleophilic attack.
Table 1: Illustrative Global Reactivity Descriptors for a Related Heterocyclic System (Thymidine Derivatives) scirp.org
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
| Thymidine Derivative 1 | 2.55 | 0.196 |
| Thymidine Derivative 2 | 2.48 | 0.202 |
| Thymidine Derivative 3 | 2.61 | 0.191 |
| Thymidine Derivative 4 | 2.51 | 0.199 |
| Thymidine Derivative 5 | 2.58 | 0.194 |
| Thymidine Derivative 6 | 2.45 | 0.204 |
| Thymidine Derivative 7 | 2.53 | 0.198 |
Note: This data is for illustrative purposes to show typical ranges for related heterocyclic systems and is not the calculated data for this compound.
Thermochemical Properties Determination
Standard Enthalpies of Formation
The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational chemistry provides reliable methods for calculating these values.
A comprehensive computational study has determined the standard enthalpies of formation for a range of C3H3ON isomers, including the parent compound, isoxazole. oberlin.edu While specific data for this compound is not available, the data for isoxazole and its derivatives offer a valuable reference point. The substitution of a hydrogen atom with methyl and ethynyl groups will alter the enthalpy of formation. Generally, the addition of a methyl group makes the enthalpy of formation more negative (more stable), while the introduction of a high-energy ethynyl group will make it more positive (less stable).
Table 2: Calculated Standard Enthalpies of Formation for Isoxazole and Related C3H3ON Isomers oberlin.edu
| Compound | Standard Enthalpy of Formation (kJ/mol) |
| Isoxazole | 84.7 |
| Oxazole | 93.1 |
| 2-Methyl-propanenitrile | 30.3 |
| Butanenitrile | 35.4 |
Proton Affinities
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a measure of a molecule's basicity. Computational methods are highly effective in determining proton affinities. For 1,2-oxazole systems, protonation is expected to occur at the nitrogen atom, which possesses a lone pair of electrons.
The aforementioned computational study on C3H3ON compounds also provides calculated proton affinities. oberlin.edu The experimental proton affinity for isoxazole is reported to be 847 kJ/mol, and the calculated value using the G2MS method is in good agreement. oberlin.edu The substituents on the 1,2-oxazole ring in this compound will modulate its proton affinity. The methyl group at the C3 position is electron-donating and is expected to increase the electron density on the nitrogen atom, thereby increasing the proton affinity compared to the parent isoxazole. Conversely, the electron-withdrawing ethynyl group at the C5 position would likely decrease the proton affinity. The net effect will depend on the balance of these opposing electronic influences.
Table 3: Calculated Proton Affinities for Isoxazole and Related Compounds oberlin.edu
| Compound | Proton Affinity (kJ/mol) |
| Isoxazole | 847 (Experimental) |
| Oxazole | 876 (Experimental) |
| 2-Methyl-propanenitrile | 796.2 (Calculated) |
| Butanenitrile | 793.1 (Calculated) |
Tautomeric Equilibria Studies in Oxazole Derivatives
Prototropic tautomerism is a significant phenomenon in many heterocyclic systems, where a hydrogen atom can migrate between two or more sites on the molecule, leading to structural isomers that are in equilibrium. researchgate.net
Investigations in Isolated (Gas) State and Solution Phase
For this compound, potential tautomeric forms could arise from the migration of a proton from the methyl group to the nitrogen or oxygen atoms of the oxazole ring, or potentially involving the ethynyl group, although the latter is less likely due to the high energy of the resulting allene-like structures.
Computational studies are instrumental in evaluating the relative stabilities of different tautomers in both the gas phase and in solution. researchgate.net The effect of the solvent is often taken into account using continuum solvation models. While specific studies on the tautomeric equilibria of this compound are not found in the searched literature, research on other substituted azoles, such as pyrimidines and triazoles, demonstrates that the relative energies of tautomers can be accurately predicted. bohrium.comresearchgate.net These studies generally show that the stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and the polarity of the solvent. For this compound, the aromaticity of the oxazole ring provides significant stabilization to the canonical form. Any tautomeric forms that disrupt this aromaticity would likely be significantly higher in energy, especially in the gas phase. In solution, polar solvents could potentially stabilize more polar tautomers.
Computational Exploration of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation barriers. For this compound, the ethynyl group is a key site of reactivity, particularly in cycloaddition reactions.
DFT calculations have been extensively used to study the mechanism of [3+2] cycloaddition reactions, a class of reactions relevant to the ethynyl group. nih.gov For instance, the reaction of nitriles with alkynes to form isoxazoles has been computationally investigated, revealing a one-step asynchronous mechanism. nih.gov It is plausible that the ethynyl group of this compound could participate in similar cycloaddition reactions, for example, with azides in a "click" type reaction to form triazoles. DFT studies on the cycloaddition of azides with acetylenes have shown that these reactions proceed with well-defined transition states and that the regioselectivity can be predicted by analyzing the electronic properties of the reactants. researchgate.netresearchgate.net The electronic nature of the 1,2-oxazole ring would influence the electron density of the ethynyl triple bond and thus direct the regiochemical outcome of such cycloadditions.
Quantum Chemical Insights into Oxazole Formation Pathways (e.g., Robinson-Gabriel Reaction)
The synthesis of the oxazole ring, a core structure in many pharmaceutical and naturally occurring compounds, has been a subject of extensive study. Among the various synthetic routes, the Robinson-Gabriel synthesis is a classical and significant method for constructing oxazoles. wikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent, to form the oxazole ring. wikipedia.org The versatility of this method has been demonstrated in the synthesis of various complex molecules. wikipedia.org
To gain a deeper understanding of the underlying mechanisms of oxazole formation, researchers have turned to quantum chemical calculations. These computational methods, particularly Density Functional Theory (DFT), provide powerful tools for mapping out reaction pathways, calculating the energies of transition states, and understanding the factors that control reaction outcomes. researchgate.netnih.gov Such theoretical investigations offer insights that complement experimental observations and can guide the development of new and more efficient synthetic strategies. nih.gov
A key area of investigation has been the detailed mechanism of the Robinson-Gabriel reaction. Computational studies using DFT have been performed to explore the reaction pathways and elucidate the energetics involved. researchgate.net For instance, research has focused on the cyclodehydration of 2-acylamino carbonyl compounds, the pivotal step in the Robinson-Gabriel synthesis. researchgate.net
These theoretical explorations have successfully explained experimental findings. For example, DFT computations have been used to analyze why certain substrates selectively undergo a Robinson-Gabriel cyclization to form an oxazole, while avoiding other potential reaction pathways like a Bischler-Napieralski reaction. researchgate.net The calculations reveal the activation Gibbs free energies for the different pathways, showing a significantly higher energy barrier for the alternative reactions, thus explaining the observed selectivity. researchgate.net
Table 1: Comparative Activation Gibbs Free Energy (ΔG‡) for Competing Reaction Pathways Data derived from DFT computations of model tryptamides.
| Reaction Pathway | Highest Activation Gibbs Free Energy (kJ mol⁻¹) | Outcome |
| Robinson-Gabriel Cyclization | 194.9 | Selective formation of oxazole product. |
| Bischler-Napieralski Reaction | 269.4 | Product not formed. |
This table illustrates how computational chemistry provides a quantitative explanation for the observed selectivity in the reaction. The lower energy barrier for the Robinson-Gabriel pathway makes it the favored route.
The insights from these computational models are significant. They not only rationalize the high temperatures often required for these reactions but also highlight the role of steric and electronic effects of the substrates in dictating the reaction course. researchgate.net By calculating the energy profiles of the reaction intermediates and transition states, quantum chemical studies provide a molecular-level picture of the entire reaction sequence, from the initial cyclization to the final dehydration step, which is crucial for optimizing reaction conditions and designing novel substrates for oxazole synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-Ethynyl-3-methyl-1,2-oxazole with high regioselectivity?
- Methodological Answer : Synthesis should focus on protecting the ethynyl group to avoid side reactions. Use Sonogashira coupling for introducing the ethynyl moiety, as demonstrated in analogous isoxazole syntheses . Optimize reaction conditions (e.g., Pd/Cu catalysts, inert atmosphere) and monitor via TLC or HPLC. Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity. Validate success using H NMR (e.g., ethynyl proton at δ ~2.5–3.0 ppm) and mass spectrometry .
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL , with anisotropic displacement parameters for non-H atoms. Key geometric parameters (e.g., isoxazole ring planarity, C≡C bond length ~1.20 Å) should align with literature values for analogous compounds (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole ). Report R1/wR2 values < 0.05 for high confidence.
Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in this compound derivatives?
- Methodological Answer :
- H/C NMR : Identify methyl (δ ~2.3 ppm for H) and ethynyl groups. Compare chemical shifts with substituent electronic effects (e.g., electron-withdrawing groups deshield adjacent protons) .
- IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm) and isoxazole ring vibrations (~1600 cm) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the ethynyl group influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The ethynyl group’s electron-deficient sp-hybridized carbon enhances reactivity in [2+2] or [3+2] cycloadditions. Compare activation energies with methyl-substituted analogs using Gaussian 16 . Experimental validation: React with azides or nitriles under controlled conditions and analyze products via H NMR and SC-XRD .
Q. How can researchers resolve contradictions between experimental and computational bond-length data in this compound?
- Methodological Answer :
- Data Source Comparison : Cross-validate X-ray data (e.g., C≡C bond length) with gas-phase electron diffraction or neutron crystallography to rule out crystal-packing effects .
- Refinement Adjustments : In SHELXL, apply restraints for disordered regions and verify ADPs (Atomic Displacement Parameters) to minimize overfitting .
- Computational Calibration : Use higher-level theories (e.g., CCSD(T)) for geometry optimization and compare with experimental values. Discrepancies >0.02 Å warrant re-evaluation of basis sets or solvent effects in simulations .
Q. What strategies optimize the use of this compound in bioorthogonal chemistry applications?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates with tetrazines using stopped-flow UV-Vis spectroscopy. The ethynyl group’s strain-free linear geometry typically enables faster kinetics than cyclooctynes .
- In Vivo Stability : Assess metabolic degradation via LC-MS/MS in serum-containing media. Modify substituents (e.g., fluorination) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
